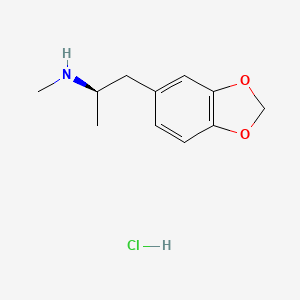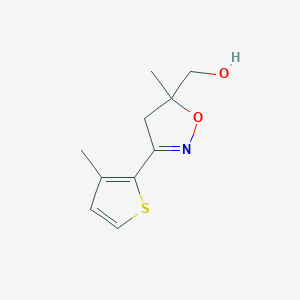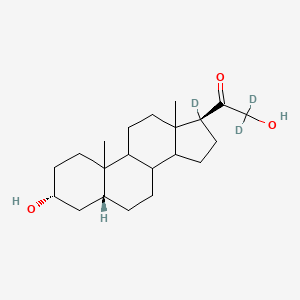
(R)-(-)-MDMA Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-MDMA Hydrochloride, also known as ®-(-)-3,4-methylenedioxymethamphetamine hydrochloride, is a chiral compound with psychoactive properties. It is one of the enantiomers of MDMA, a well-known synthetic drug that has stimulant and hallucinogenic effects. The ®-(-) enantiomer is known for its distinct pharmacological profile compared to its counterpart, the (S)-(+)-MDMA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-MDMA Hydrochloride typically involves several steps, starting from safrole, a natural product found in sassafras oil. The process includes:
Isomerization: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form MDP2P (3,4-methylenedioxyphenyl-2-propanone) using oxidizing agents like potassium permanganate or peracetic acid.
Reductive Amination: MDP2P undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form racemic MDMA.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-(-)-MDMA.
Hydrochloride Formation: Finally, ®-(-)-MDMA is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-MDMA Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-MDMA Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
®-(-)-MDMA Hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: Investigated for potential therapeutic uses in treating PTSD and other psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mécanisme D'action
®-(-)-MDMA Hydrochloride exerts its effects primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It acts on the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced mood, empathy, and sensory perception. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-MDMA: The other enantiomer of MDMA, known for its more potent psychoactive effects.
MDA (3,4-methylenedioxyamphetamine): A related compound with similar but more intense effects.
MDEA (3,4-methylenedioxyethylamphetamine): Another analog with slightly different pharmacological properties.
Uniqueness
®-(-)-MDMA Hydrochloride is unique due to its specific enantiomeric form, which results in a distinct pharmacological profile. It is less potent than (S)-(+)-MDMA in terms of psychoactive effects but may have different therapeutic potentials.
Propriétés
Numéro CAS |
69558-31-2 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(2R)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m1./s1 |
Clé InChI |
LUWHVONVCYWRMZ-DDWIOCJRSA-N |
SMILES isomérique |
C[C@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)

![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)





![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
